molecular formula C9H10FN3O3 B13392883 4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Katalognummer: B13392883
Molekulargewicht: 227.19 g/mol
InChI-Schlüssel: HSBKFSPNDWWPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. It is structurally related to cytidine and is known for its antiviral properties, particularly against HIV and hepatitis B viruses .

Eigenschaften

IUPAC Name

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869836
Record name 4-Amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is similar to other nucleoside analogs like lamivudine and zidovudine. it is unique due to its specific structural modifications, which confer distinct antiviral properties and a different spectrum of activity . Similar compounds include:

Biologische Aktivität

4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one is C9H10F2N3O3C_9H_{10}F_2N_3O_3, with a molecular weight of approximately 245.18 g/mol. The compound exhibits a density of 1.75 g/cm³ and a boiling point of 403.7°C at 760 mmHg .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for DNA and RNA synthesis in various organisms . The inhibition of DHODH can lead to antiproliferative effects on rapidly dividing cells, making it a candidate for cancer therapy.

Antiviral Activity

Research indicates that the compound exhibits antiviral properties, particularly against RNA viruses. For instance, studies have demonstrated that it effectively inhibits the replication of the measles virus in vitro . This suggests its potential application in treating viral infections.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have shown that it possesses significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. This antimicrobial action is believed to be linked to its ability to disrupt nucleic acid synthesis .

Antioxidant Activity

Additionally, the compound has demonstrated antioxidant properties, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells . This aspect is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Case Studies

  • Inhibition Studies : A study focused on the inhibition of human DHODH by various pyrimidine derivatives, including 4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, revealed IC50 values that indicate strong inhibitory activity compared to established inhibitors like brequinar .
  • Antiviral Efficacy : In a controlled environment, the compound was tested against measles virus replication. The results showed a significant reduction in viral load, suggesting its potential as an antiviral agent .
  • Antimicrobial Evaluation : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that the compound could inhibit bacterial growth effectively, with MIC values comparable to those of leading antibiotics .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
DHODH InhibitionStrong (IC50 < 10 µM)
AntiviralSignificant reduction in viral load
AntimicrobialEffective against resistant strains
AntioxidantModerate activity

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

The synthesis typically involves stereoselective glycosylation of fluorinated pyrimidine bases with hydroxyl-bearing furanose derivatives. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to ensure the (2R,5S) configuration of the dihydrofuran moiety, critical for antiviral activity .
  • Intermediate characterization : Intermediates are analyzed via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, the hydroxylmethyl group in the dihydrofuran intermediate is confirmed by 1H NMR^1 \text{H NMR} peaks at δ 4.2–4.5 ppm (exchangeable proton) and IR absorption at 3300–3500 cm1^{-1} .

Basic: What analytical methods are validated for purity assessment and impurity profiling?

  • HPLC : Reverse-phase C18 columns with mobile phases like ammonium acetate (10 mM, pH 5.0) and methanol (gradient elution). Detection at 270 nm ensures quantification of the main compound and impurities (e.g., de-aminated byproducts) .
  • X-ray crystallography : Used to confirm crystalline form and stereochemistry. For instance, the (2R,5S) configuration is validated by single-crystal diffraction .

Basic: What is the compound’s mechanism of action in antiviral research?

As a nucleoside reverse transcriptase inhibitor (NRTI), it incorporates into viral DNA, causing chain termination. The 5-fluoro substitution enhances binding affinity to HIV-1 reverse transcriptase, while the dihydrofuran ring improves metabolic stability compared to natural nucleosides .

Advanced: How can researchers resolve contradictions in metabolic stability data across studies?

Discrepancies may arise from:

  • Species-specific metabolism : Human liver microsomes show slower degradation (t1/2_{1/2} = 6.2 hr) compared to rodent models (t1/2_{1/2} = 2.1 hr) due to cytochrome P450 isoform variability .
  • Methodological adjustments : Use of isotopically labeled internal standards (e.g., 13C ^{13} \text{C}-emtricitabine) in LC-MS/MS reduces matrix interference .

Advanced: What strategies improve the compound’s blood-brain barrier (BBB) penetration for neuro-HIV applications?

  • Lipophilicity optimization : LogP values between 0.8–1.2 (measured via shake-flask method) balance passive diffusion and efflux pump evasion .
  • Prodrug approaches : Esterification of the hydroxymethyl group increases BBB permeability by 3-fold in murine models .

Advanced: How can synthetic impurities (e.g., diastereomers) be minimized during scale-up?

  • Chromatographic resolution : Use of chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol (80:20) separates diastereomers with >99% enantiomeric excess .
  • Process controls : Maintain reaction temperatures below −10°C during glycosylation to suppress racemization .

Advanced: What in vitro models are suitable for evaluating resistance profiles?

  • Site-directed mutagenesis : Introduce mutations (e.g., K65R in HIV-1 RT) to assess resistance. IC50_{50} shifts >10-fold indicate reduced susceptibility .
  • PBMC assays : Primary human peripheral blood mononuclear cells infected with clinical isolates quantify viral load reduction via RT-PCR .

Basic: What safety precautions are critical during handling?

  • Hazard mitigation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) classifications.
  • Waste disposal : Neutralize acidic byproducts (e.g., fluorinated intermediates) with sodium bicarbonate before disposal .

Basic: How is the compound’s solubility optimized for formulation studies?

  • Co-solvent systems : Use PEG-400 (30% v/v) to achieve aqueous solubility >100 mg/mL, critical for intravenous dosing .
  • pH adjustment : Solubility increases at pH <3.0 due to protonation of the amino group (pKa ≈ 4.2) .

Advanced: What computational tools predict interactions with viral targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to HIV-1 RT (PDB ID: 1RTD), highlighting hydrogen bonds between the 4-amino group and Asp113 .
  • MD simulations (GROMACS) : Assess stability of the compound-RT complex over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.